Dimethyl N,N-diisopropylphosphoramidite

Vue d'ensemble

Description

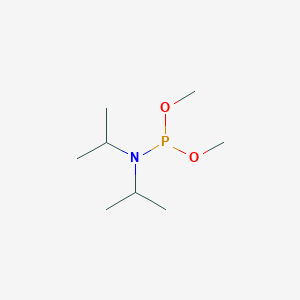

Dimethyl N,N-diisopropylphosphoramidite is a chemical compound with the molecular formula C8H20NO2P and a molecular weight of 193.22 g/mol . It is commonly used as a reagent in oligonucleotide synthesis, particularly for the synthesis of phosphoramidite derivatives . The compound is known for its high purity, typically ≥95.0% (GC), and is often stored at temperatures between 2-8°C .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

Dimethyl N,N-diisopropylphosphoramidite can be synthesized through the reaction of dimethyl phosphoramidite with diisopropylamine . The reaction typically involves the use of a solvent such as chloroform or ethyl acetate, and the product is purified through distillation under reduced pressure . The boiling point of the compound is approximately 54°C at 10 mmHg .

Industrial Production Methods

In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the careful control of reaction conditions to ensure high yield and purity. The compound is often produced in specialized facilities equipped with the necessary safety and environmental controls .

Analyse Des Réactions Chimiques

Types of Reactions

Dimethyl N,N-diisopropylphosphoramidite undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form phosphoramidate derivatives.

Substitution: It can participate in substitution reactions, particularly in the synthesis of oligonucleotides.

Common Reagents and Conditions

Common reagents used in reactions involving this compound include tetrazole and other nucleophilic catalysts . The reactions are typically carried out under an inert atmosphere to prevent moisture and air from affecting the reaction .

Major Products

The major products formed from reactions involving this compound are phosphoramidate derivatives, which are crucial intermediates in the synthesis of oligonucleotides .

Applications De Recherche Scientifique

Nucleic Acid Synthesis

DM-DIP is primarily known for its role in the synthesis of oligonucleotides, which are crucial for genetic research and therapeutic applications. It enhances the stability and reactivity of nucleotides during the synthesis process, making it an essential reagent in the field of molecular biology.

| Application Area | Description |

|---|---|

| Oligonucleotide Synthesis | Used in the phosphoramidite method for synthesizing DNA and RNA sequences. |

| Genetic Research | Facilitates the development of probes and primers for PCR and sequencing. |

Phosphoramidite Chemistry

The compound serves as a building block for developing various phosphoramidite derivatives. Its unique properties allow chemists to modify existing compounds efficiently, improving reaction yields and selectivity.

| Reaction Type | Description |

|---|---|

| Phosphitylation | Converts alcohols into phosphoramidites, enhancing their reactivity in further chemical transformations. |

| Deallylation | Used in synthesizing nucleoside phosphoramidites by removing allyl protecting groups. |

Drug Development

DM-DIP's ability to modify pharmaceutical compounds aids in designing drugs with improved bioavailability and efficacy. It is particularly useful in creating prodrugs that enhance therapeutic properties.

| Drug Development Area | Example Applications |

|---|---|

| Prodrug Design | Development of water-soluble prodrugs for enhanced absorption. |

| Antitumor Agents | Synthesis of fostriecin analogs with potential anticancer activity. |

Bioconjugation

The compound is instrumental in bioconjugation processes, which are vital for creating targeted drug delivery systems and diagnostic tools. DM-DIP facilitates the attachment of biomolecules to therapeutic agents.

| Bioconjugation Use | Description |

|---|---|

| Targeted Drug Delivery | Enhances specificity of drugs to target cells or tissues. |

| Diagnostic Tools | Used in developing assays for disease detection through biomolecule labeling. |

Research in Material Science

In material science, DM-DIP contributes to the synthesis of new materials, including polymers and nanomaterials, thus playing a role in various industrial applications.

| Material Science Application | Description |

|---|---|

| Polymer Synthesis | Utilized in creating functionalized polymers with specific properties. |

| Nanomaterials Development | Aids in the fabrication of nanoscale materials for electronics and photonics. |

Case Studies

- Oligonucleotide Synthesis Optimization

- Drug Development Innovations

- Bioconjugation Techniques

Mécanisme D'action

The mechanism of action of dimethyl N,N-diisopropylphosphoramidite involves its role as a phosphorylating agent. It reacts with nucleophiles to form phosphoramidate linkages, which are essential in the synthesis of oligonucleotides . The compound targets specific molecular pathways involved in nucleotide synthesis, facilitating the formation of stable phosphoramidate bonds .

Comparaison Avec Des Composés Similaires

Similar Compounds

Diallyl N,N-diisopropylphosphoramidite: Used for the preparation of peptide substrates and rhodamine dyes.

Dibenzyl N,N-diisopropylphosphoramidite: Employed in the synthesis of phosphopeptides and GDP analogs.

Uniqueness

Dimethyl N,N-diisopropylphosphoramidite is unique due to its high reactivity and specificity in forming phosphoramidate linkages. Its high purity and stability under various conditions make it a preferred reagent in oligonucleotide synthesis compared to other similar compounds .

Activité Biologique

Dimethyl N,N-diisopropylphosphoramidite (DM-DIP) is a phosphoramidite compound widely used in synthetic organic chemistry, particularly in the synthesis of oligonucleotides. Its biological activity is primarily linked to its role as a phosphorylating agent, facilitating various biochemical reactions. This article explores the biological activity of DM-DIP, including its mechanisms of action, applications in biological research, and related case studies.

DM-DIP has the molecular formula and a molecular weight of 193.22 g/mol. It is synthesized through the reaction of dimethyl phosphoramidite with diisopropylamine, resulting in a compound that acts as an effective phosphorylating agent. The mechanism of action involves the formation of phosphoramidate linkages upon reaction with nucleophiles, which are crucial for the synthesis of nucleotides and other biologically relevant molecules .

Key Reactions:

- Phosphorylation Reaction : DM-DIP reacts with nucleophiles to form phosphoramidates, essential for oligonucleotide synthesis.

- Tetrazole-Catalyzed Reactions : In the presence of tetrazole, DM-DIP can facilitate alcoholysis reactions, which are critical for generating oligonucleotide building blocks .

Applications in Biological Research

DM-DIP is predominantly utilized in:

- Oligonucleotide Synthesis : It serves as a key reagent in the production of synthetic nucleotides, which are vital for various genetic studies and therapeutic applications.

- Biological Studies : The compound is employed in investigating enzymatic mechanisms and metabolic pathways, particularly those involving phosphoramidate intermediates.

Case Studies and Research Findings

-

Reactions with Azido Alcohols :

A study examined the reactions between DM-DIP and various azido alcohols, revealing that these reactions could produce cyclic phosphoramidates. This finding provides insights into potential synthetic routes for biologically significant molecules .Azido Alcohol Type Product Formed Yield (%) β-Azido Alcohol Cyclic Phosphoramidate 6-membered 75 γ-Azido Alcohol Cyclic Phosphoramidate 7-membered 70 -

Antimicrobial Target Exploration :

Research highlights DM-DIP's role in synthesizing probes for studying DXP synthase, an enzyme critical for bacterial survival. The development of alkyl acetylphosphonate-based probes using DM-DIP allows for probing DXPS function in pathogenic bacteria . -

Synthesis of PTEN-Resistant Analogues :

DM-DIP was used in the synthesis of PTEN-resistant analogues that mimic insulin action. These analogues were shown to activate signaling pathways involved in glucose transport, underscoring DM-DIP's relevance in therapeutic development .

Propriétés

IUPAC Name |

N-dimethoxyphosphanyl-N-propan-2-ylpropan-2-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H20NO2P/c1-7(2)9(8(3)4)12(10-5)11-6/h7-8H,1-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KXUMNSXPAYCKPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(C(C)C)P(OC)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H20NO2P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

193.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

122194-07-4 | |

| Record name | Dimethyl N,N-diisopropylphosphoramidite | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the role of Dimethyl N,N-diisopropylphosphoramidite in tetrazole-catalyzed reactions?

A1: this compound (1a) serves as a useful model compound to understand the stoichiometry of tetrazole-catalyzed phosphoramidite alcoholysis reactions. [] Researchers used 1a in reactions with tetrazole in acetonitrile (MeCN) to elucidate the reaction mechanism. This helped to confirm that one mole of diisopropyl N,N-diisopropylphosphoramidite reacts with one mole of tetrazole to produce one mole of diisopropyl tetrazolylphosphite and one mole of diisopropylamine. [] This understanding is crucial for optimizing synthetic protocols using phosphoramidites.

Q2: Can you explain the significance of the reaction between azido alcohols and this compound?

A2: This reaction offers a new route to synthesize cyclic phosphoramidates, valuable compounds in various fields. [] The research explored how different azido alcohols (β-, γ-, and δ-) interacted with this compound. [] Interestingly, γ- and δ-azido alcohols yielded 6- and 7-membered cyclic phosphoramidates, respectively, highlighting a novel synthetic pathway for these biologically relevant structures. [] Further research into this reaction could unlock new possibilities in medicinal chemistry and beyond.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.